Hydroxychloroquine-d4 (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxychloroquine-d4 (sulfate) is a deuterated form of hydroxychloroquine sulfate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of hydroxychloroquine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Hydroxychloroquine itself is an aminoquinoline with antimalarial, anti-inflammatory, and antiviral activities .
Mechanism of Action
Target of Action
Hydroxychloroquine-d4 (sulfate), a deuterium-labeled derivative of Hydroxychloroquine sulfate, is primarily targeted at Toll-like receptor 7/9 (TLR7/9) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .
Mode of Action
Hydroxychloroquine-d4 (sulfate) works by inhibiting TLR7/9 signaling . This inhibition modulates the immune response, reducing inflammation and damage in autoimmune diseases . It also exhibits antimalarial and antiviral activities .
Biochemical Pathways
Hydroxychloroquine-d4 (sulfate) affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta , a marker of autophagy, in a concentration-dependent manner .
Pharmacokinetics
Hydroxychloroquine-d4 (sulfate) is intended for use as an internal standard for the quantification of hydroxychloroquine by GC- or LC-MS . The deuterium substitution in the molecule has the potential to affect the pharmacokinetic and metabolic profiles of the drug . .
Result of Action
The inhibition of TLR7/9 signaling by Hydroxychloroquine-d4 (sulfate) results in a modulation of the immune response, reducing inflammation and damage in autoimmune diseases . Its antimalarial activity is exhibited against the chloroquine-sensitive NF54 and D6 strains of P. falciparum . It also shows antiviral activity, reducing viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxychloroquine-d4 (sulfate). For instance, the drug’s ecotoxicity and bioaccumulation potential have been noted due to its ecological persistence . The improper treatment of waste and lack of proper legislation have led to the contamination of surface and groundwater with Hydroxychloroquine and its toxic metabolites . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .
Biochemical Analysis
Biochemical Properties
Hydroxychloroquine-d4 (sulfate) interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C8 . It also inhibits the production of certain cytokines, such as IL-22, IL-17A, and IL-6 .
Cellular Effects
Hydroxychloroquine-d4 (sulfate) has significant effects on various types of cells and cellular processes. It inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Molecular Mechanism
The molecular mechanism of action of Hydroxychloroquine-d4 (sulfate) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit the production of certain cytokines, indicating its role in modulating immune responses . It also inhibits the accumulation of SQSTM1 puncta, suggesting its role in regulating autophagy .
Temporal Effects in Laboratory Settings
The effects of Hydroxychloroquine-d4 (sulfate) change over time in laboratory settings. For instance, it has been found that short-term hydroxychloroquine courses can generate significant concentrations persisting above 500 ng/mL up to 16 days after discontinuation of treatment .
Metabolic Pathways
Hydroxychloroquine-d4 (sulfate) is involved in various metabolic pathways. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 . The metabolites of Hydroxychloroquine-d4 (sulfate) also inhibit CYP3A .
Subcellular Localization
The subcellular localization of Hydroxychloroquine-d4 (sulfate) is not explicitly known. Based on the properties of hydroxychloroquine, it may be localized in various cellular compartments, including lysosomes, where it is known to interfere with lysosomal activity and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hydroxychloroquine-d4 (sulfate) involves the deuteration of hydroxychloroquine through a series of chemical reactions. The process typically starts with the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst to obtain hydroxychloroquine. This is followed by the reaction of hydroxychloroquine with deuterium oxide to replace hydrogen atoms with deuterium. Finally, the deuterated hydroxychloroquine is reacted with sulfuric acid to form hydroxychloroquine-d4 (sulfate) .
Industrial Production Methods: Industrial production methods for hydroxychloroquine-d4 (sulfate) are similar to those used for hydroxychloroquine sulfate, with additional steps for deuteration. The process involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Hydroxychloroquine-d4 (sulfate) undergoes various chemical reactions, including:
Oxidation: Hydroxychloroquine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert hydroxychloroquine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Hydroxychloroquine-d4 (sulfate) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydroxychloroquine.
Biology: Employed in studies involving the metabolism and pharmacokinetics of hydroxychloroquine.
Medicine: Utilized in research on the treatment of diseases such as malaria, rheumatoid arthritis, and systemic lupus erythematosus.
Industry: Applied in the development of pharmaceuticals and in quality control processes
Comparison with Similar Compounds
Chloroquine: A closely related compound with similar antimalarial and antiviral properties.
Quinine: Another aminoquinoline used for the treatment of malaria.
Mefloquine: A synthetic derivative of quinine with antimalarial activity.
Uniqueness: Hydroxychloroquine-d4 (sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This isotopic labeling also helps in studying the pharmacokinetics and metabolism of hydroxychloroquine without interference from endogenous compounds .
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-ZYMFQSNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.